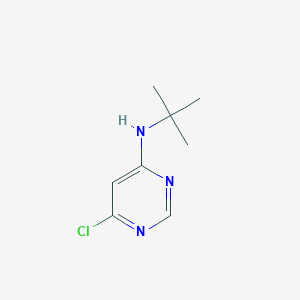

N-(叔丁基)-6-氯嘧啶-4-胺

描述

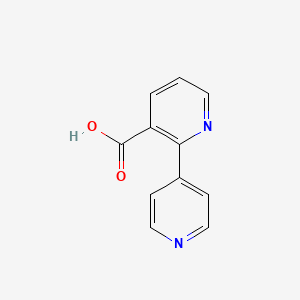

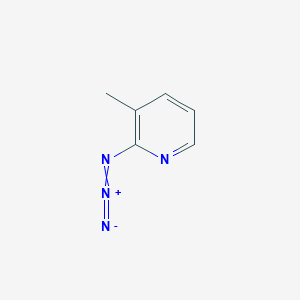

N-(Tert-Butyl)-6-chloropyrimidin-4-amine (NTCP) is a synthetic compound that has been studied for its potential applications in the medical and scientific fields. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. NTCP has a wide range of uses, including its use as a building block for synthesizing other compounds. It has been used in the synthesis of various pharmaceuticals and chemicals, and has been studied for its potential applications in drug delivery, drug metabolism, and other biochemical processes.

科学研究应用

Synthesis of N-Heterocycles

N-(tert-Butyl)-6-chloropyrimidin-4-amine: is utilized in the synthesis of various N-heterocycles, which are core structures in many natural products and therapeutically active molecules . The compound serves as a precursor in the formation of sulfinimines, which are intermediates in the asymmetric synthesis of piperidines, pyrrolidines, and azetidines. These heterocyclic compounds have significant applications in pharmaceuticals, acting as building blocks for drugs targeting a wide range of diseases.

Asymmetric Synthesis

The compound is involved in asymmetric synthesis processes, particularly as a chiral auxiliary or reagent . Its use in the stereoselective synthesis of amines and their derivatives is crucial for creating enantiomerically pure substances, which are essential for the development of safe and effective pharmaceutical agents.

Protected Amine in Oxidation Reactions

In chemical synthesis, protecting groups are used to temporarily mask functional groups to prevent unwanted reactions4-Tert-butylamino-6-chloropyrimidine acts as a protected amine, aiding in the oxidation to the corresponding hydroxylamine and nitrone, which are valuable intermediates in organic synthesis .

Inhibitor Development for Anti-inflammatory Diseases

This compound has been used in the development of new pyrazole derivatives as effective phosphodiesterase 4 (PDE4) inhibitors . PDE4 inhibitors have significant potential in treating a variety of inflammatory diseases, including asthma, COPD, and psoriasis, by modulating the inflammatory response.

Nitration Reactions

N-(tert-Butyl)-6-chloropyrimidin-4-amine: can be used in nitration reactions, which are fundamental in the synthesis of various organic compounds . Nitration is a key step in the production of dyes, pharmaceuticals, and agrochemicals.

Nitrosylation Reactions

The compound finds application in nitrosylation reactions, which introduce a nitroso group into a molecule . This reaction is important in the synthesis of nitroso compounds that have applications in organic synthesis and as intermediates in the production of rubber chemicals.

作用机制

Target of Action

Similar compounds have been shown to interact with various biological targets, such as enzymes and receptors

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . The compound may bind to its target, altering its function and leading to downstream effects.

Biochemical Pathways

Related compounds have been shown to influence various biological activities, such as antiviral, anti-inflammatory, and anticancer activities

Pharmacokinetics

Similar compounds have been shown to have various pharmacokinetic properties . The bioavailability of the compound would be influenced by these properties, which include its absorption in the digestive tract, distribution throughout the body, metabolism by enzymes, and excretion from the body.

Result of Action

Related compounds have been shown to have various biological effects, such as antiviral, anti-inflammatory, and anticancer activities

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(tert-Butyl)-6-chloropyrimidin-4-amine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .

属性

IUPAC Name |

N-tert-butyl-6-chloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-8(2,3)12-7-4-6(9)10-5-11-7/h4-5H,1-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCAYWDYSOKSJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617684 | |

| Record name | N-tert-Butyl-6-chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

945896-38-8 | |

| Record name | N-tert-Butyl-6-chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)